2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dioxo-dihydropyrido-pyrimidine core, and a fluorophenylacetamide moiety
Preparation Methods
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, producing high yields of the desired product. Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorophenyl positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Major Products: The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidines and their derivatives
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have therapeutic potential due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrido[3,2-d]pyrimidines and their derivatives, such as:
- 1-(4-chlorobenzyl)-1H-pyrazolo(3,4-d)pyrimidin-4-ol
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Compared to these compounds, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both chlorobenzyl and fluorophenyl groups. These structural features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16ClFN4O3 |
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Molecular Weight |
438.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-8-6-14(7-9-15)12-28-21(30)20-18(5-2-10-25-20)27(22(28)31)13-19(29)26-17-4-1-3-16(24)11-17/h1-11H,12-13H2,(H,26,29) |
InChI Key |
LZEYIYHQYQKECE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Origin of Product |
United States |
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